molecular formula C22H19FN2O2 B11482837 2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole

2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11482837
M. Wt: 362.4 g/mol
InChI Key: XOWUKQMBEAKVBX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.

    Attachment of the 2-(2-Methoxyphenoxy)ethyl Group: This can be done through an etherification reaction, where the phenolic hydroxyl group of 2-methoxyphenol reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl, halogen, or nitro groups.

Scientific Research Applications

2-(4-Fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Methoxyphenoxy)ethyl]-2-oxo-1H-quinoline-4-carboxamide
  • 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide
  • N-(2-Fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C22H19FN2O2/c1-26-20-8-4-5-9-21(20)27-15-14-25-19-7-3-2-6-18(19)24-22(25)16-10-12-17(23)13-11-16/h2-13H,14-15H2,1H3

InChI Key

XOWUKQMBEAKVBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F

Origin of Product

United States

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